molecular formula C28H34N2O6 B2608787 2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893352-59-5

2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2608787
CAS No.: 893352-59-5
M. Wt: 494.588
InChI Key: OXEQUSCZNZYAFB-UHFFFAOYSA-N
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Description

2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione class. Its structure features a fused chromenone-pyrrolidine core substituted with a 3,4,5-trimethoxyphenyl group at position 1, a methyl group at position 7, and a diethylamino-propyl chain at position 2 (Fig. 1). This compound is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .

The compound’s structural complexity and modular synthesis (yield: 43–52% for analogous derivatives) make it a candidate for drug discovery, particularly in oncology and metabolic disorders, given the bioactivity of related chromeno-pyrrole derivatives .

Properties

IUPAC Name

2-[3-(diethylamino)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-7-29(8-2)12-9-13-30-24(18-15-21(33-4)26(35-6)22(16-18)34-5)23-25(31)19-14-17(3)10-11-20(19)36-27(23)28(30)32/h10-11,14-16,24H,7-9,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEQUSCZNZYAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the chromeno-pyrrole core, followed by the introduction of the diethylamino and trimethoxyphenyl groups. Key steps may include:

    Formation of the chromeno-pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the diethylamino group: This step often involves nucleophilic substitution reactions using diethylamine.

    Attachment of the trimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylamino and trimethoxyphenyl groups may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The chromeno-pyrrole core may also contribute to the compound’s overall activity by stabilizing the interaction with the target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name R1 (Position 1) R2 (Position 2) R3 (Position 7)
Target Compound 3,4,5-Trimethoxyphenyl 3-(Diethylamino)propyl Methyl
2-Allyl-1-(4-ethylphenyl)-7-methyl-... (4{3–3-6}) 4-Ethylphenyl Allyl Methyl
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-... (4{4–19-7}) 3,4,5-Trimethoxyphenyl 2-Hydroxyethyl Dimethyl
1-Phenyl-2-methyl-... (from MCR libraries) Phenyl Methyl Variable

Key Observations:

  • Electron-Donating Groups (EDGs): The 3,4,5-trimethoxyphenyl group in the target compound enhances solubility and bioavailability compared to non-polar substituents (e.g., 4-ethylphenyl in 4{3–3-6}) .
  • Steric Effects: The methyl group at position 7 in the target compound reduces steric hindrance compared to bulkier substituents (e.g., dimethyl in 4{4–19-7}), favoring interactions with flat binding pockets in enzymes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) LogP (Predicted) Molecular Weight (g/mol)
Target Compound Not reported 3.8 ~493.5
4{3–3-6} 235–237 4.2 403.4
4{4–19-7} 195–197 2.9 439.5

Key Observations:

  • The target compound’s higher molecular weight and moderate LogP (3.8) suggest balanced lipophilicity, suitable for oral bioavailability .
  • Derivatives with polar groups (e.g., 4{4–19-7} with a hydroxyethyl chain) exhibit lower LogP values, correlating with improved aqueous solubility .

Table 3: Reported Bioactivities of Chromeno-Pyrrole Derivatives

Compound Class Bioactivity Mechanism/Application Reference
Target Compound (Analogues) Antioxidant, glucokinase activation Metabolic disorder therapy
Chromeno[2,3-d]pyrimidines Cytotoxic (A-549, HT-29 cell lines) Anticancer agents
Benzo[a]chromeno-phenazinones Antimicrobial, antiviral Broad-spectrum therapeutics

Key Observations:

  • The target compound’s trimethoxyphenyl group aligns with bioactivity trends in glucokinase activators, as seen in other chromeno-pyrroles .
  • Chromeno[2,3-d]pyrimidines (e.g., compound 2 in ) show superior cytotoxicity (IC50 < 5 µM against A-549 cells) compared to the target compound’s class, likely due to their pyrimidine core enhancing DNA intercalation .

Biological Activity

The compound 2-(3-(Diethylamino)propyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Base Structure : Chromeno[2,3-c]pyrrole
  • Substituents :
    • Diethylamino group
    • 7-methyl group
    • 3,4,5-trimethoxyphenyl group

Antimicrobial Activity

Recent studies have indicated that derivatives of chromeno compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some chromeno compounds have shown efficacy comparable to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Related compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways effectively. For example, certain chromeno derivatives inhibited leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) with IC50 values as low as 0.1 µM .

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The inhibition of COX and LOX enzymes can lead to reduced production of pro-inflammatory mediators.
  • Receptor Interaction : The diethylamino moiety could facilitate interactions with neurotransmitter receptors, potentially influencing mood and behavior.

Study on Antibacterial Activity

A study conducted on a series of chromeno derivatives demonstrated that specific modifications to the chromeno structure significantly enhanced antibacterial activity. The derivatives were tested against various bacterial strains, revealing a marked improvement in activity with the introduction of methoxy groups at specific positions on the phenyl ring .

Anti-inflammatory Research

In a controlled study evaluating the anti-inflammatory effects of related compounds, researchers found that topical application significantly reduced inflammation in murine models. The mechanism was attributed to the inhibition of leukotriene synthesis and modulation of vascular permeability .

Data Tables

Activity Type Compound Effect IC50 Value (µM)
AntibacterialChromeno Derivative AInhibition of E. coli growth0.5
AntibacterialChromeno Derivative BInhibition of S. aureus growth0.6
Anti-inflammatoryRelated Compound CInhibition of leukotriene synthesis0.1

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key functional groups (e.g., diethylamino protons at δ 1.0–1.2 ppm, aromatic protons from the trimethoxyphenyl group at δ 6.5–7.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 546.25) and detects impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguity in the dihydrochromeno-pyrrole core, confirming planarity and conjugation .

How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s anti-inflammatory activity?

Advanced Research Question
Methodology :

Analog Synthesis : Modify substituents systematically (e.g., replacing diethylamino with morpholine or varying methoxy groups on the phenyl ring) .

In Vitro Assays :

  • Measure IC₅₀ against COX-2 and NF-κB pathways using ELISA .
  • Compare solubility (logP) and membrane permeability (Caco-2 assays) to correlate substituent hydrophobicity with bioavailability .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) to predict binding affinity to COX-2 (PDB ID: 5KIR) .
  • Use QSAR models to prioritize analogs with optimal steric/electronic profiles .

How should researchers address contradictory reports on this compound’s cytotoxicity in cancer cell lines?

Advanced Research Question
Root Cause Analysis :

  • Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific effects (e.g., sensitivity in MCF-7 vs. resistance in A549) .
  • Experimental Controls : Verify apoptosis induction (Annexin V/PI staining) and rule out off-target effects via CRISPR knockout of suspected targets (e.g., Bcl-2) .
    Resolution Strategy :
  • Dose-Response Curves : Use Hill slope analysis to differentiate specific (steep slope) vs. nonspecific (shallow slope) cytotoxicity .
  • Metabolomic Profiling : Identify metabolic perturbations (e.g., ATP depletion) via LC-MS to confirm mechanism .

What strategies can be employed to enhance the compound’s metabolic stability for in vivo studies?

Advanced Research Question
Approaches :

Prodrug Design : Introduce esterase-labile groups (e.g., acetylated diethylamino) to improve plasma half-life .

Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility and reduce hepatic clearance .
Validation : Monitor metabolite formation via LC-MS/MS in rodent plasma over 24 hours .

How can computational methods guide the optimization of this compound’s selectivity for kinase targets?

Advanced Research Question
Workflow :

Kinome-Wide Screening : Use in silico tools (KinomeScan) to predict off-target binding to kinases (e.g., CDK2 vs. JAK2) .

Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in ATP-binding pockets to prioritize resistant/vulnerable kinases .

MD Simulations : Analyze binding pocket flexibility (RMSF >2.0 Å) to identify rigid targets amenable to inhibition .

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